![molecular formula C14H10ClN3O3S B5616024 2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5616024.png)
2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, as well as the production of inflammatory cytokines. It may also inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, as well as the production of inflammatory cytokines. Physiologically, it has been shown to inhibit the growth of cancer cells and microorganisms, and to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide in lab experiments is its potential as a versatile compound with a wide range of applications. Additionally, it has been shown to have low toxicity levels, making it a safe compound to work with. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of 2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide. One potential direction is the further study of its potential use as an antitumor agent, with a focus on its effectiveness against different types of cancer. Another potential direction is the study of its potential use as an anti-inflammatory agent, with a focus on its effects on different inflammatory conditions. Additionally, further research could be conducted on its potential use as an antibacterial and antifungal agent, with a focus on its effectiveness against different types of microorganisms. Finally, research could be conducted on improving the synthesis method to increase the yield of the compound.
Métodos De Síntesis
2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide has been synthesized using various methods. One of the most commonly used methods is the reaction of 2-chlorobenzenesulfonyl chloride with 2-cyanobenzenamine in the presence of a base. Another method involves the reaction of 2-chlorobenzenesulfonamide with potassium cyanide and copper(I) iodide in the presence of a solvent. The yield of the synthesis process varies depending on the method used.
Aplicaciones Científicas De Investigación
2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide has shown potential applications in various fields of scientific research. It has been studied for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent due to its ability to inhibit the growth of microorganisms.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(2-cyanophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-11-6-2-4-8-13(11)22(20,21)18-14(19)17-12-7-3-1-5-10(12)9-16/h1-8H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSQPCDWYNEPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)sulfonyl-3-(2-cyanophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615968.png)
![1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone](/img/structure/B5615973.png)
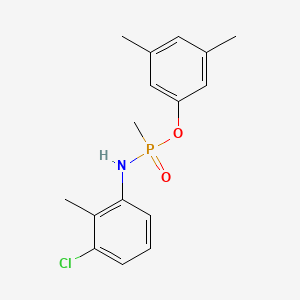
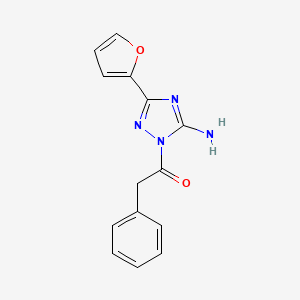

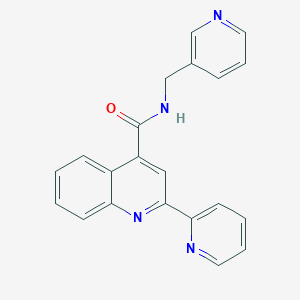
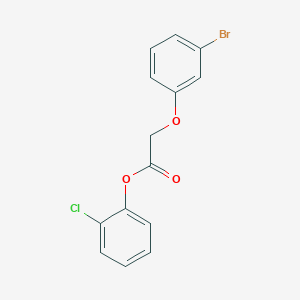
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide](/img/structure/B5616017.png)
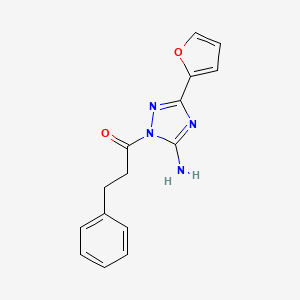
![4-{1-[2-(dimethylamino)benzoyl]piperidin-3-yl}benzoic acid](/img/structure/B5616031.png)
![9-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-2-(cyclopropylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5616034.png)
![(3,4-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5616037.png)
![2-(2-methoxyethyl)-8-(2-methoxyisonicotinoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616043.png)